molecular formula C19H19N3O2 B11690403 (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B11690403
M. Wt: 321.4 g/mol
InChI Key: YMWFRCAEIRJPOI-GHRIWEEISA-N
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Description

(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-(diethylamino)benzaldehyde and 4-nitrobenzaldehyde.

    Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile depends on its application:

    Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Fluorescent Probes: The compound’s conjugated system allows it to absorb and emit light, making it useful for imaging and detection applications.

Comparison with Similar Compounds

    (2E)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile: The E-isomer of the compound, which may have different physical and chemical properties.

    4-(diethylamino)benzaldehyde: A precursor in the synthesis of the compound.

    4-nitrobenzaldehyde: Another precursor in the synthesis.

Uniqueness:

    Structural Features: The Z-configuration of the double bond in (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile imparts unique steric and electronic properties compared to its E-isomer.

    Applications: The combination of the diethylamino and nitrophenyl groups makes this compound particularly useful in applications requiring specific electronic and photophysical properties.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C19H19N3O2/c1-3-21(4-2)18-9-5-15(6-10-18)13-17(14-20)16-7-11-19(12-8-16)22(23)24/h5-13H,3-4H2,1-2H3/b17-13+

InChI Key

YMWFRCAEIRJPOI-GHRIWEEISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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